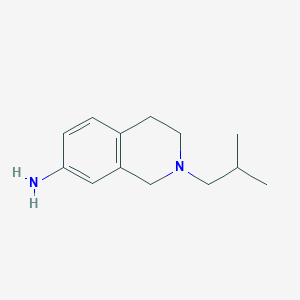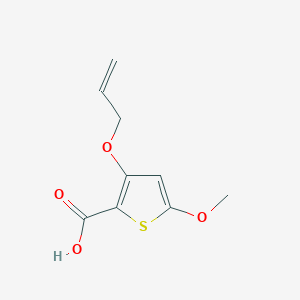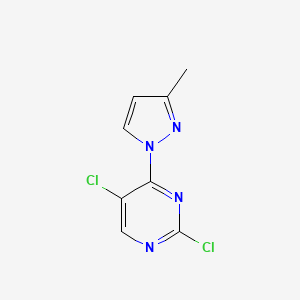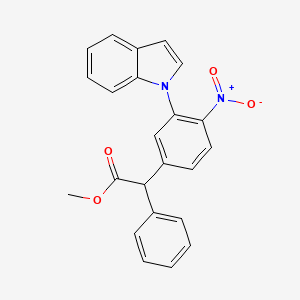
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene is a chemical compound with the molecular formula C10H12BrClO. It is an important intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. This compound is commonly found as a white powder and is known for its role in the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent .
準備方法
The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process.
化学反応の分析
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene has several scientific research applications:
Potassium Channel Blockers: The compound is utilized in the development of potassium channel blockers, which have potential therapeutic applications in treating cardiovascular diseases.
Histamine H3 Receptor Ligands: It serves as a precursor in the synthesis of non-imidazole histamine H3 receptor ligands, which are being investigated for their potential in treating neurological disorders.
Antitumor Agents: The compound is also explored for its role in the synthesis of antitumor agents, contributing to cancer research.
Hepatitis C Virus Entry Inhibitors: Research has shown its utility in the development of inhibitors that prevent the entry of the hepatitis C virus into host cells.
作用機序
The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene depends on its specific application. For instance, as an intermediate in the synthesis of omoconazole nitrate, it contributes to the antifungal activity by disrupting the cell membrane of fungi, leading to cell death. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
類似化合物との比較
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsilyl group instead of a chlorobenzene ring, leading to different chemical properties and uses.
4-(3-Bromopropoxy)-1-chloro-2-methylbenzene: Similar structure but with different substitution patterns, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular synthetic applications.
特性
CAS番号 |
50912-62-4 |
|---|---|
分子式 |
C10H12BrClO |
分子量 |
263.56 g/mol |
IUPAC名 |
1-(3-bromopropoxy)-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(12)3-4-10(8)13-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
PHUUFMURRCLRAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)






![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)




![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
